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Introduction
Fluorescein-PEG4-Acid is a valuable reagent for the fluorescent labeling of oligonucleotides.

This molecule combines the bright green fluorescence of fluorescein with a hydrophilic

polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. The PEG linker

enhances solubility in aqueous media, reduces steric hindrance during conjugation, and can

improve the pharmacokinetic properties of the labeled oligonucleotide.[1][2][3] The terminal

carboxylic acid allows for covalent attachment to primary amine groups on modified

oligonucleotides, typically through the formation of a stable amide bond.[4]

Labeled oligonucleotides are indispensable tools in a wide array of molecular biology and

diagnostic applications. These include, but are not limited to, Fluorescence In Situ Hybridization

(FISH), real-time Polymerase Chain Reaction (PCR), Fluorescence Resonance Energy

Transfer (FRET) assays, DNA sequencing, and microarray analysis.[5][6] The high quantum

yield and well-characterized spectral properties of fluorescein make it a popular choice for

these applications.

These application notes provide detailed protocols for the labeling of amino-modified

oligonucleotides with Fluorescein-PEG4-Acid, purification of the conjugate, and examples of

its use in common molecular biology techniques.
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Product Specifications
Property Value Reference

Chemical Formula C32H34N2O11S [MedKoo]

Molecular Weight 654.69 g/mol [MedKoo]

Excitation Maximum (λex) ~494 nm [BroadPharm]

Emission Maximum (λem) ~517 nm [BroadPharm]

Reactive Group Carboxylic Acid (-COOH) [MedKoo]

Solubility Water, DMSO, DMF [BroadPharm]

Experimental Protocols
Protocol 1: Activation of Fluorescein-PEG4-Acid and
Conjugation to Amino-Modified Oligonucleotides
This two-step protocol first activates the carboxylic acid group of Fluorescein-PEG4-Acid
using EDC and sulfo-NHS to form a more stable amine-reactive ester, which then readily

couples to the primary amine of the modified oligonucleotide.[4]

Materials:

Fluorescein-PEG4-Acid

Amine-modified oligonucleotide (desalted)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

Coupling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Nuclease-free water

Procedure:

Step 1: Activation of Fluorescein-PEG4-Acid

Prepare a fresh 10 mg/mL solution of Fluorescein-PEG4-Acid in anhydrous DMF or DMSO.

In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10

mg/mL) in Activation Buffer immediately before use. EDC is moisture-sensitive.[4]

In a microcentrifuge tube, combine the Fluorescein-PEG4-Acid solution with the EDC/sulfo-

NHS solution. A typical molar ratio is 1:1.2:1.2 (Fluorescein-PEG4-Acid:EDC:sulfo-NHS).

Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS

ester.

Step 2: Conjugation to Amino-Modified Oligonucleotide

Dissolve the amine-modified oligonucleotide in the Coupling Buffer to a final concentration of

1-5 mM.

Add the activated Fluorescein-PEG4-Acid solution to the oligonucleotide solution. A 10-20

fold molar excess of the activated dye over the oligonucleotide is recommended.

Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at

4°C, protected from light.

Quench the reaction by adding the Quenching Buffer to a final concentration of 100-200 mM.

Incubate for 30 minutes at room temperature.

Workflow for Oligonucleotide Labeling
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Step 1: Activation

Step 2: Conjugation

Step 3: Purification

Fluorescein-PEG4-Acid

Activated Fluorescein-PEG4-sulfo-NHS Ester

Incubate 15-30 min

EDC + sulfo-NHS in Activation Buffer

Labeled Oligonucleotide

Amino-Modified Oligonucleotide in Coupling Buffer

Incubate 2-4 hrs

HPLC Purification

Purified Labeled Oligonucleotide
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Caption: Workflow for labeling an amino-modified oligonucleotide.

Protocol 2: Purification of the Labeled Oligonucleotide
by HPLC
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying

the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.[7] Reverse-

phase HPLC is effective for this purpose.
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Materials:

Crude labeled oligonucleotide reaction mixture

HPLC system with a UV detector

Reverse-phase C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water

Mobile Phase B: Acetonitrile

Desalting columns

Procedure:

Prior to HPLC, desalt the crude reaction mixture using a desalting column to remove excess

quenching reagents and salts.

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

Inject the desalted sample onto the column.

Elute the sample using a linear gradient of Mobile Phase B (e.g., 10% to 70% over 30

minutes).

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~494 nm (for fluorescein).

The labeled oligonucleotide will absorb at both wavelengths.

Collect the fractions corresponding to the desired peak.

Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions.

Lyophilize the purified, labeled oligonucleotide.

Protocol 3: Determination of Labeling Efficiency
The labeling efficiency can be determined spectrophotometrically.
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Procedure:

Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or an appropriate

buffer.

Measure the absorbance of the solution at 260 nm (A260) and 494 nm (A494).

Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm

(εoligo).

Calculate the concentration of fluorescein using its extinction coefficient at 494 nm (εdye,

approximately 75,000 M-1cm-1).

A correction factor is needed for the absorbance of fluorescein at 260 nm. The absorbance of

fluorescein at 260 nm is approximately 0.3 times its absorbance at 494 nm.

Corrected A260 = A260 - (A494 x 0.3)

Concentration of Oligonucleotide (M) = Corrected A260 / εoligo

Concentration of Dye (M) = A494 / εdye

Labeling Efficiency (%) = (Concentration of Dye / Concentration of Oligonucleotide) x 100

Application Examples
Application 1: Fluorescence In Situ Hybridization (FISH)
Fluorescein-labeled oligonucleotides can be used as probes to detect specific DNA or RNA

sequences within cells or tissues.

Simplified FISH Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Fixation & Permeabilization)

Hybridization with Fluorescein-labeled Probe

Washing to Remove Unbound Probe

Counterstaining (e.g., DAPI)

Fluorescence Microscopy

Image Analysis

Click to download full resolution via product page

Caption: A simplified workflow for Fluorescence In Situ Hybridization.

Application 2: Fluorescence Resonance Energy Transfer
(FRET) Assay for Nucleic Acid Detection
A fluorescein-labeled oligonucleotide can serve as a donor in a FRET pair with a suitable

acceptor dye (e.g., a quencher or another fluorophore). This can be used to detect the

presence of a target nucleic acid. In a molecular beacon format, the probe forms a hairpin

structure in the absence of the target, bringing the donor and quencher into close proximity and

quenching the fluorescence. Hybridization to the target sequence linearizes the probe,

separating the donor and quencher and restoring fluorescence.[8][9]
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FRET-Based Target Detection Pathway:

No Target Present

Target Present

Molecular Beacon (Hairpin Structure)
Fluorescein (Donor) & Quencher in Proximity Fluorescence is QuenchedFRET

HybridizationTarget Nucleic Acid Linearized Probe-Target Complex
Fluorescein & Quencher Separated Fluorescence is EmittedNo FRET

Click to download full resolution via product page

Caption: Signaling pathway of a molecular beacon in a FRET assay.

Quantitative Data Summary
The following table provides representative data on the properties of fluorescein-labeled

oligonucleotides. Actual values may vary depending on the specific oligonucleotide sequence,

linker, and experimental conditions.

Parameter Typical Value Range Notes

Labeling Efficiency 60-95%

Dependent on reaction

conditions and purification

method.

Quantum Yield 0.8 - 0.95

Can be influenced by the local

environment and quenching

effects.

Photostability Moderate
Prone to photobleaching under

intense illumination.

pH Sensitivity
Fluorescence decreases at

acidic pH

Optimal fluorescence is

typically observed at pH > 7.5.
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Troubleshooting
Issue Possible Cause Suggested Solution

Low Labeling Efficiency

- Inactive EDC or Fluorescein-

PEG4-Acid- Incorrect buffer

pH- Presence of primary

amines in buffers (e.g., Tris)

- Use fresh reagents- Ensure

Activation Buffer is pH 5.5-6.0

and Coupling Buffer is pH 8.5-

Use amine-free buffers for the

conjugation reaction

Poor Purification
- Inappropriate HPLC gradient-

Column overloading

- Optimize the acetonitrile

gradient- Reduce the amount

of sample loaded onto the

column

Low Fluorescence Signal

- Low labeling efficiency-

Photobleaching- pH of the final

buffer is too low

- Verify labeling efficiency-

Minimize exposure to light; use

antifade reagents- Ensure the

final buffer pH is in the optimal

range for fluorescein

fluorescence

Conclusion
Fluorescein-PEG4-Acid is a versatile and effective reagent for the fluorescent labeling of

oligonucleotides. The protocols and application examples provided here offer a comprehensive

guide for researchers to successfully label their oligonucleotides and utilize them in a variety of

molecular biology and diagnostic assays. The inclusion of a PEG linker offers distinct

advantages in terms of solubility and biocompatibility, making this reagent a valuable addition

to the molecular biologist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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